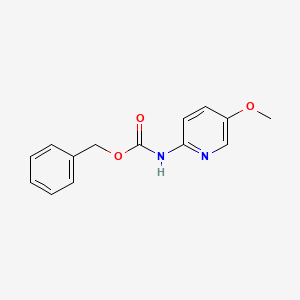

Benzyl N-(5-methoxypyridin-2-yl)carbamate

Beschreibung

Benzyl N-(5-methoxypyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 5-position and a benzyl carbamate moiety at the 2-position. Carbamates are widely utilized in medicinal and synthetic chemistry due to their stability and versatility as protecting groups for amines.

Eigenschaften

IUPAC Name |

benzyl N-(5-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-7-8-13(15-9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXPYKQEYQYUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(5-methoxypyridin-2-yl)carbamate typically involves the reaction of 5-methoxypyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(5-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzyl N-(5-methoxypyridin-2-yl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the formation of more complex molecules and can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can yield hydroxylated derivatives, amines, or substituted benzyl derivatives.

Biology

The compound has been investigated for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its potential therapeutic effects are under investigation, particularly in the context of treating infections and cancer. For instance, studies have shown promising results in vitro and in vivo against various pathogens .

Industry

The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals, where it may enhance the efficacy of active ingredients.

Case Studies

Wirkmechanismus

The mechanism of action of Benzyl N-(5-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position : The 5-methoxy group in the target compound contrasts with the 4-pyridyl substituent in Benzyl N-(4-pyridyl)carbamate, altering electronic distribution and intermolecular interactions. For example, the 4-pyridyl analog exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions critical for crystal packing , whereas the 5-methoxy group may sterically hinder similar interactions.

- Functional Groups : The boronate ester in Benzyl 5-(dioxaborolan-2-yl)pyridin-2-ylcarbamate introduces reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in synthetic chemistry compared to the inert methoxy group .

Physicochemical Properties

- Crystallinity : The 4-pyridyl analog crystallizes with distinct hydrogen-bonded layers, whereas the 5-methoxy group in the target compound may disrupt such packing due to steric effects or altered polarity .

- Solubility : Methoxy groups generally enhance solubility in polar solvents compared to unsubstituted pyridyl or bulky boronate esters .

Research Implications and Limitations

While the provided evidence enables inferences about the target compound’s behavior, direct experimental data (e.g., crystallography, bioactivity) are lacking. Future studies should prioritize synthesizing this compound and characterizing its physicochemical and biological properties to validate hypotheses derived from structural analogs.

Biologische Aktivität

Benzyl N-(5-methoxypyridin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on a pyridine ring, which plays a significant role in its biological interactions. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains, particularly Gram-positive bacteria.

- Anticancer Activity : Studies have indicated its effectiveness in inhibiting the proliferation of various cancer cell lines.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These results indicate that the compound is particularly effective against Enterococcus faecalis, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, with results presented in Table 2.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK 293 | 5.3 |

The compound demonstrated particularly strong activity against the MCF-7 breast cancer cell line, indicating its potential as a lead compound in cancer therapy .

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Enterococcus faecalis effectively. The study highlighted the compound's mechanism involving disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Study 2: Anticancer Activity

Another research focused on the anticancer effects revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.